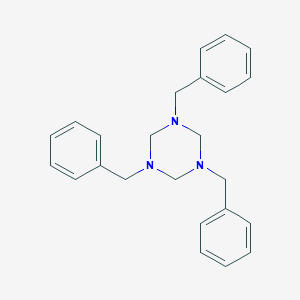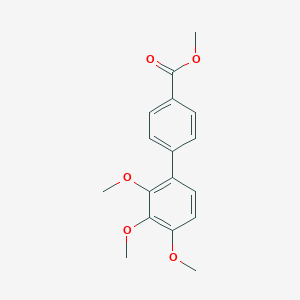
3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine (also known as 3-iodo-PPX) is a selective antagonist of the adenosine A1 receptor. It is a xanthine derivative that has been widely studied for its potential therapeutic applications in various diseases.
Mechanism of Action
3-iodo-PPX is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that is involved in various physiological processes, including sleep, pain perception, and inflammation. The adenosine A1 receptor is widely expressed in the brain and has been implicated in the pathophysiology of various neurological disorders. By blocking the adenosine A1 receptor, 3-iodo-PPX can modulate the activity of various neurotransmitter systems, including dopamine, glutamate, and GABA, thereby exerting its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
3-iodo-PPX has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which may contribute to its neuroprotective effects in Parkinson's disease. It has also been shown to decrease glutamate release in the hippocampus, which may contribute to its neuroprotective effects in Alzheimer's disease. In addition, it has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of sepsis and acute lung injury.
Advantages and Limitations for Lab Experiments
One advantage of using 3-iodo-PPX in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other adenosine receptors. However, one limitation of using 3-iodo-PPX is its relatively low potency compared to other adenosine A1 receptor antagonists. This may require higher concentrations of the compound to achieve the desired effects, which could increase the risk of off-target effects.
Future Directions
There are several future directions for the study of 3-iodo-PPX. One direction is to further investigate its neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. Another direction is to explore its potential use in the treatment of cancer, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-iodo-PPX for different disease indications.
Synthesis Methods
The synthesis of 3-iodo-PPX involves several steps. The starting material is 8-cyclopentyl-1,3-dimethylxanthine, which is reacted with iodine and sodium hydroxide to form 1,3-dimethyl-8-iodoxanthine. This intermediate is then reacted with 3-bromo-4-aminoethylbenzene in the presence of palladium on carbon catalyst to form 3-(3-iodo-4-amino)phenethyl-1,3-dimethylxanthine. Finally, this compound is reacted with propyl iodide in the presence of potassium carbonate to form 3-iodo-PPX.
Scientific Research Applications
3-iodo-PPX has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. It has also been shown to have anti-inflammatory effects in animal models of sepsis and acute lung injury. In addition, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
CAS RN |
116370-32-2 |
|---|---|
Product Name |
3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine |
Molecular Formula |
C21H26IN5O2 |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
3-[2-(4-amino-3-(125I)iodanylphenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H26IN5O2/c1-2-10-27-20(28)17-19(25-18(24-17)14-5-3-4-6-14)26(21(27)29)11-9-13-7-8-16(23)15(22)12-13/h7-8,12,14H,2-6,9-11,23H2,1H3,(H,24,25)/i22-2 |
InChI Key |
AZWSEPNWIHTUNW-ONBQKKEBSA-N |
Isomeric SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)[125I] |
SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)I |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)I |
Other CAS RN |
116370-32-2 |
synonyms |
3-(3-iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine I BW A 844U I-BW-A844U I-BWA844U |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






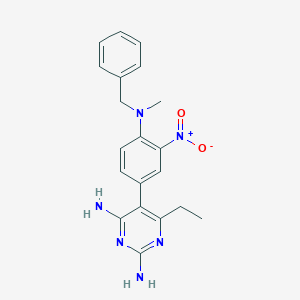
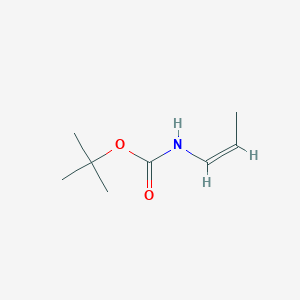
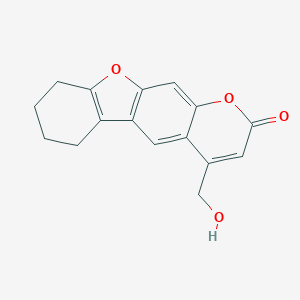
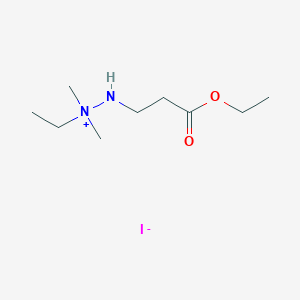
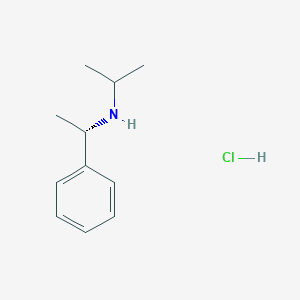
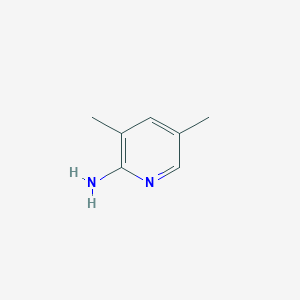
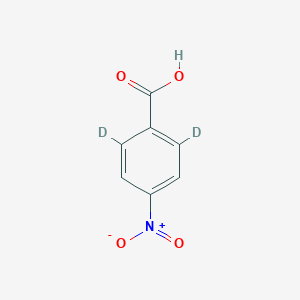
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B52237.png)
